1-Azaspiro[4.4]nonan-2-one,6-hydroxy-,trans-(9CI) falls into the category of heterocyclic compounds due to the presence of nitrogen in its ring structure. It is also recognized for its potential biological activities and applications in medicinal chemistry.
The synthesis of 1-Azaspiro[4.4]nonan-2-one,6-hydroxy-,trans-(9CI) can be achieved through several methods:
These methods highlight the versatility in synthetic approaches to create complex spirocyclic structures.
The synthesis often requires controlling reaction conditions such as temperature and solvent choice to optimize yield and selectivity. For example, reactions may be conducted under reflux or at lower temperatures depending on the specific reagents used.
The molecular structure of 1-Azaspiro[4.4]nonan-2-one,6-hydroxy-,trans-(9CI) features a spirocyclic arrangement with a hydroxyl group at position six and a ketone at position two. This unique configuration contributes to its chemical reactivity and potential biological activity.
1-Azaspiro[4.4]nonan-2-one,6-hydroxy-,trans-(9CI) can participate in various chemical reactions due to its functional groups:
The reactivity can be influenced by factors such as pH, temperature, and solvent system, which dictate the pathway taken during these transformations.
The mechanism of action for compounds like 1-Azaspiro[4.4]nonan-2-one,6-hydroxy-,trans-(9CI) often involves interactions at biological targets such as receptors or enzymes:
Research indicates potential therapeutic applications in pain management and other medicinal uses due to its structural characteristics that may influence pharmacodynamics .
Relevant data suggest that understanding these properties is crucial for developing applications in pharmaceuticals and materials science.
1-Azaspiro[4.4]nonan-2-one,6-hydroxy-,trans-(9CI) has potential applications in:
Research continues to explore its efficacy and safety profiles for therapeutic uses, particularly in pain management contexts .
This compound exemplifies the intricate balance between structure and function in organic chemistry and highlights the ongoing exploration within medicinal applications.
Spirocyclic frameworks like the 1-azaspiro[4.4]nonane system confer exceptional three-dimensionality and structural rigidity that differentiate them from flat aromatic systems or flexible aliphatic chains. This architectural feature enables precise spatial control over functional group presentation—a critical factor in molecular recognition processes. Within natural products, spirocycles often serve as bioactive pharmacophores, exemplified by compounds such as fredericamycin A (antitumor antibiotic) and mitragynine pseudoindoxyl (opioid modulator) [5]. The [4.4] spiro junction specifically balances ring strain minimization with sufficient conformational restriction to enhance binding selectivity toward biological targets. Computational analyses reveal that the spiro connection in 1-azaspiro[4.4]nonan-2-one derivatives reduces rotatable bond count to zero, enforcing a predictable topology that facilitates structure-activity relationship studies in medicinal chemistry [1] [8].
The systematic IUPAC name (5S,9R)-9-hydroxy-1-azaspiro[4.4]nonan-2-one precisely defines this compound’s molecular architecture and absolute configuration. The naming follows spiro compound conventions: "1-aza" denotes nitrogen substitution within the heterocycle, "[4.4]" specifies two five-membered rings, and "nonan-2-one" indicates a nine-atom backbone with a ketone at position two. Crucially, the stereodescriptors (5S,9R) establish the trans relationship between the hydroxyl group and spiro junction, with the hydroxyl occupying a pseudo-equatorial orientation to minimize steric interactions [1] [3].
Stereochemical analysis confirms that the trans configuration positions the C6 hydroxyl group approximately 180° relative to the lactam carbonyl across the spiro axis. This arrangement is stabilized by through-space orbital interactions rather than direct hydrogen bonding. The compound’s InChIKey (STOJOXKVPUTMPD-SVRRBLITSA-N) encodes this stereochemical information, enabling precise database retrieval [1] [6]. Alternative naming observed in literature includes (5S,6R)-6-hydroxy-1-azaspiro[4.4]nonan-2-one, reflecting different atom numbering while preserving stereochemical assignment [3].
Table 1: Nomenclature and Identifiers of 1-Azaspiro[4.4]nonan-2-one,6-hydroxy-,trans-(9CI)
Identifier Type | Value |
---|---|
Systematic IUPAC Name | (5S,9R)-9-hydroxy-1-azaspiro[4.4]nonan-2-one |
CAS Registry Number | 187106-20-3 |
PubChem CID | 45098430 |
SMILES Notation | C1CC(C2(C1)CCC(=O)N2)O |
InChIKey | STOJOXKVPUTMPD-SVRRBLITSA-N |
Molecular Formula | C₈H₁₃NO₂ |
The synthesis of 1-azaspiro[4.4]nonane derivatives emerged as a significant challenge in late 20th-century heterocyclic chemistry, culminating in the first reported synthesis of the title compound in the early 2000s. Initial approaches relied on stepwise annulation strategies that suffered from poor stereocontrol and low yields. A breakthrough came with the development of domino radical bicyclization techniques, wherein O-benzyl oxime ethers bearing halogenated aromatics or terminal alkynes undergo cascade cyclization when treated with radical initiators (e.g., AIBN) and mediators like Bu₃SnH [1]. This method preferentially yields the trans-diastereomer due to steric constraints in the transition state. Database records (CAS: 187106-20-3) first appeared in March 2010, reflecting its emergence as a synthetic target, with key refinements in stereoselective synthesis documented through 2024 [1] [3].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: